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molecular formula C15H24N2 B8519739 1-Benzyl-4-tert-butyl-piperazine

1-Benzyl-4-tert-butyl-piperazine

Cat. No. B8519739
M. Wt: 232.36 g/mol
InChI Key: NGFMWJQBLQMURA-UHFFFAOYSA-N
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Patent
US03962248

Procedure details

A solution of 2000 g of bis-(2-chloroethyl)-tert-butylamine in 500 cc of ethanol and a solution of 1095 g of benzylamine in 750 cc of ethanol are simultaneously added dropwise to 1000 cc of boiling ethanol. After the addition is complete, the reaction mixture is heated to the boil for 1 hour. The mixture is subsequently concentrated in a vacuum and the residue is dissolved in dilute hydrochloric acid. The acid solution is washed with ether and is subsequently rendered alkaline with a concentrated, aqueous sodium hydroxide solution. The liberated base is extracted with ether and the ether residue is distilled. 1-benzyl-4-tert-butyl piperazine has a B.P. of 160°-162° at 12 mm of Hg.
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
1095 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH2:9][CH2:10]Cl)[C:5]([CH3:8])([CH3:7])[CH3:6].[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH2:12]([N:19]1[CH2:10][CH2:9][N:4]([C:5]([CH3:8])([CH3:7])[CH3:6])[CH2:3][CH2:2]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2000 g
Type
reactant
Smiles
ClCCN(C(C)(C)C)CCCl
Name
Quantity
1095 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to the boil for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is subsequently concentrated in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dilute hydrochloric acid
WASH
Type
WASH
Details
The acid solution is washed with ether
EXTRACTION
Type
EXTRACTION
Details
The liberated base is extracted with ether
DISTILLATION
Type
DISTILLATION
Details
the ether residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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